O,O'-Bis(2-aminoethyl)octadecaethylene glycol

Descripción general

Descripción

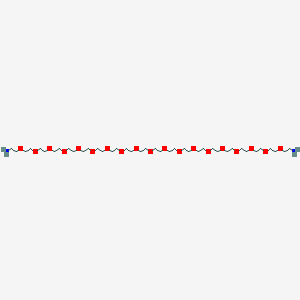

O,O’-Bis(2-aminoethyl)octadecaethylene glycol is a chemical compound with the molecular formula C40H84N2O19 and a molecular weight of 897.10 g/mol . . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O,O’-Bis(2-aminoethyl)octadecaethylene glycol is typically synthesized through a multi-step process involving the reaction of polyethylene glycol with ethylenediamine . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product. The synthesis can be represented by the following general reaction:

[ \text{PEG} + \text{Ethylenediamine} \rightarrow \text{O,O’-Bis(2-aminoethyl)octadecaethylene glycol} ]

Industrial Production Methods

In industrial settings, the production of O,O’-Bis(2-aminoethyl)octadecaethylene glycol involves large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The process may include purification steps such as distillation or chromatography to remove any impurities and ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Coordination with Metal Ions

The compound forms stable complexes with transition metals, particularly platinum(II). Key findings include:

Platinum(II) Complexation

-

Reacts with cis-protected Pt(II) ions (e.g., [Pt(tmeda)(H₂O)₂]²⁺) to form water-soluble complexes of the type Pt(N,N)(PEGda)₂ , where N,N represents ligands like ethylenediamine (en) or 2,2'-bipyridine (2,2'-bipy) .

-

The resulting 62-membered chelate rings exhibit unusual stability due to the PEG chain’s flexibility and the amine’s strong σ-donor character.

Table 1: Properties of Pt(II)-PEGda Complexes

| Pt(II) Ligand | Chelate Ring Size | DNA Binding Affinity (Kd, nM) | Thermal Melting ΔTm (°C) |

|---|---|---|---|

| en | 62 | 12.4 ± 1.2 | +8.3 |

| 2,2'-bipy | 62 | 9.8 ± 0.9 | +6.7 |

Data derived from ESI-MS and UV-Vis thermal melting studies .

Nucleophilic Substitution Reactions

The primary amines participate in amide bond formation and alkylation:

Amide Coupling

-

Reacts with carboxylic acids (e.g., 4-pentynoic acid) using HATU/TEA activation in DMF, achieving yields >90% .

-

Example: Conjugation with TLR7 agonists for immunostimulatory molecule synthesis .

Alkylation

-

Amines undergo alkylation with electrophiles like alkyl halides or epoxides, though specific kinetic data remain unpublished.

Bioorthogonal Conjugation via Click Chemistry

The terminal azide/alkyne-functionalized derivatives enable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction with 4-Pentynoic Acid

-

Azide-functionalized PEGda reacts with 4-pentynoic acid in t-butanol/H₂O, catalyzed by Cu(OAc)₂/Na ascorbate, yielding triazole-linked conjugates (95% yield) .

-

Conditions : 1:1 t-butanol/H₂O, room temperature, 2–4 hours.

Table 2: Click Chemistry Optimization

| Catalyst System | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cu(OAc)₂/Na Ascorbate | t-BuOH/H₂O | 95 | >98 |

| CuBr/PMDETA | DMF/H₂O | 87 | 95 |

DNA Interaction Studies

Pt(II)-PEGda complexes bind to nucleic acids:

-

Adduct Formation : ESI-MS confirms 1:1 adducts between [Pt(en)(PEGda)]²⁺ and 16-mer duplex DNA (D2), with binding constants (Kd) ~12 nM .

-

Thermal Stabilization : Increases DNA melting temperature (ΔTm) by +8.3°C, indicating duplex stabilization .

Comparative Reactivity

PEGda’s reactivity differs from traditional chelators:

| Feature | PEGda | EDTA (C₁₀H₁₆N₂O₈) |

|---|---|---|

| Metal Binding Mode | Flexible macrocyclic | Rigid polydentate |

| Solubility in Water | High (>100 mg/mL) | Moderate (50 mg/mL) |

| Bioorthogonal Handles | Aminoethyl groups | None |

Key Research Findings

-

Synthetic Utility : PEGda’s amines enable modular functionalization for drug delivery systems and biomaterial design .

-

Structural Insights : NMR (δ 8.44 ppm for amine protons) and ESI-MS (m/z 896.567 [M+H]⁺) confirm reaction outcomes .

-

Limitations : Bulkiness of the PEG chain may sterically hinder reactions with large biomolecules.

Aplicaciones Científicas De Investigación

Chemistry

- Cross-linking Reagent: BAEG is utilized as a cross-linking agent in polymer chemistry, allowing for the formation of stable networks that enhance material properties.

- Building Block for Complex Molecules: It serves as a foundational component in synthesizing more complex chemical entities .

Biology

- Bioconjugation Techniques: BAEG is employed to modify biomolecules, facilitating the attachment of drugs to proteins or other biomolecules, enhancing their therapeutic efficacy .

- Linker in Drug Development: Its amino groups provide reactive sites for conjugation with various therapeutic agents, improving drug stability and solubility .

Medicine

- Drug Delivery Systems: BAEG is integral to the development of advanced drug delivery systems that can target specific tissues or cells, thereby increasing the effectiveness of treatments while minimizing side effects .

- Therapeutic Formulations: It is used in formulating therapeutic agents, particularly those requiring enhanced solubility and bioavailability .

Drug Delivery Research

A study demonstrated the use of BAEG in forming stable complexes with platinum-based drugs, enhancing their cytotoxicity against cancer cells while reducing systemic toxicity. The incorporation of BAEG into drug formulations led to improved cellular uptake and retention .

Immunological Applications

In immunology, BAEG has been utilized to synthesize PEGylated Toll-like receptor (TLR) agonists, which showed enhanced immunostimulatory effects compared to their non-PEGylated counterparts. This modification improved the pharmacokinetics and bioactivity of the TLR agonists .

Mecanismo De Acción

The mechanism of action of O,O’-Bis(2-aminoethyl)octadecaethylene glycol involves its ability to interact with various molecular targets through its amino and polyethylene glycol groups. The amino groups can form covalent bonds with electrophiles, while the polyethylene glycol chain provides solubility and flexibility . These interactions enable the compound to modify biomolecules, facilitate drug delivery, and enhance the properties of polymers.

Comparación Con Compuestos Similares

Similar Compounds

- O,O’-Bis(2-aminoethyl)hexacosaethylene glycol

- Hexadodecaethylene glycol-bis-amino-ethyl ether

Uniqueness

O,O’-Bis(2-aminoethyl)octadecaethylene glycol is unique due to its specific chain length and functional groups, which provide a balance of solubility, reactivity, and flexibility. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable conjugates and its versatility in various applications .

Actividad Biológica

O,O'-Bis(2-aminoethyl)octadecaethylene glycol (often abbreviated as PEGda) is a hydrophilic polymer with significant biological activity, particularly in the fields of drug delivery and bioconjugation. This detailed review covers its synthesis, characterization, and biological applications, supported by relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 897.097 g/mol

- Density : 1.097 g/cm³

- Boiling Point : 807.2 °C

- Flash Point : 421.8 °C

- LogP : 0.61980

These properties indicate that PEGda is a stable compound with a high boiling point, making it suitable for various experimental conditions .

Synthesis and Characterization

PEGda can be synthesized through the reaction of ethylene glycol with aminoethyl groups. This process typically involves coupling reactions using reagents such as HATU and triethylamine . The characterization of PEGda includes techniques like NMR spectroscopy, mass spectrometry, and thermal analysis, which confirm its structure and purity.

Drug Delivery Systems

PEGda has been extensively studied for its role in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. For instance, when complexed with platinum(II) ions, PEGda forms water-soluble complexes that demonstrate enhanced cellular uptake and therapeutic efficacy against cancer cells .

Table 1: Summary of Biological Applications

| Application | Description |

|---|---|

| Drug Delivery | Forms stable complexes with drugs (e.g., platinum complexes) |

| Bioconjugation | Used to attach drugs or imaging agents to biomolecules |

| Gene Delivery | Facilitates the delivery of nucleic acids into cells |

| Immunological Assays | Serves as a carrier for antigens in vaccine formulations |

Case Studies

- Immunological Applications : In a study, PEGda was used to enhance the immunogenicity of Toll-Like Receptor (TLR) agonists by conjugating them with PEGda. This resulted in improved immune responses in animal models, indicating its potential use in vaccine development .

- Gene Delivery : PEGda has been utilized in gene therapy approaches where it serves as a carrier for plasmid DNA. Its ability to form nanoparticles enhances the stability and bioavailability of the genetic material, leading to more effective transfection rates in target cells .

- Complexation Studies : Research demonstrated that PEGda complexes with cis-protected platinum(II) ions can stabilize DNA structures, affecting their thermal melting temperatures. This suggests potential applications in cancer therapy where DNA targeting is crucial .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H84N2O19/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h1-42H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPHTALHHSCONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H84N2O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583361 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892154-56-2 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.